molecular formula C21H28O3 B15138886 Wulfenioidin H

Wulfenioidin H

Cat. No.: B15138886
M. Wt: 328.4 g/mol
InChI Key: BXJAXSPVQMDFLZ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wulfenioidin H involves complex organic reactions due to its polycyclic structure with multiple chiral centers and substituents. One of the proposed synthetic routes includes the Diels-Alder reaction, which is used to form the core structure of the compound . The synthesis also involves oxidation reactions to introduce the necessary functional groups .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis due to the compound’s recent discovery and its potential pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

Wulfenioidin H undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups and other oxygen-containing functional groups.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various oxygenated derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Wulfenioidin H has several scientific research applications, including:

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(1R)-1-hydroxy-3-(2-methoxypropan-2-yl)-8,13,13-trimethyltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one

InChI

InChI=1S/C21H28O3/c1-13-9-10-14-12-16(20(4,5)24-6)18(22)21(23)17(14)15(13)8-7-11-19(21,2)3/h9-10,12,23H,7-8,11H2,1-6H3/t21-/m1/s1

InChI Key

BXJAXSPVQMDFLZ-OAQYLSRUSA-N

Isomeric SMILES

CC1=C2CCCC([C@]3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C

Canonical SMILES

CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C

Origin of Product

United States

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